Benzyl butyl adipate

Catalog No.
S14280916
CAS No.
4121-13-5
M.F
C17H24O4
M. Wt
292.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl butyl adipate

CAS Number

4121-13-5

Product Name

Benzyl butyl adipate

IUPAC Name

6-O-benzyl 1-O-butyl hexanedioate

Molecular Formula

C17H24O4

Molecular Weight

292.4 g/mol

InChI

InChI=1S/C17H24O4/c1-2-3-13-20-16(18)11-7-8-12-17(19)21-14-15-9-5-4-6-10-15/h4-6,9-10H,2-3,7-8,11-14H2,1H3

InChI Key

VRFMFQHSDWKYDM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CCCCC(=O)OCC1=CC=CC=C1

Benzyl butyl adipate is an ester compound formed from the reaction of adipic acid and a mixture of benzyl alcohol and butanol. This compound exhibits a complex structure characterized by its aliphatic chains and aromatic ring, contributing to its unique properties. It is primarily utilized as a plasticizer, enhancing the flexibility and durability of various materials, particularly in the plastics industry.

The synthesis of benzyl butyl adipate involves an esterification reaction, where adipic acid reacts with benzyl alcohol and n-butanol in the presence of a catalyst, typically sulfuric acid. The general reaction can be represented as follows:

Adipic Acid+Benzyl Alcohol+ButanolH2SO4Benzyl Butyl Adipate+Water\text{Adipic Acid}+\text{Benzyl Alcohol}+\text{Butanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{Benzyl Butyl Adipate}+\text{Water}

During this process, water is eliminated, driving the reaction towards the formation of the ester. The reaction conditions, such as temperature and catalyst concentration, significantly influence the yield and purity of the final product.

The synthesis of benzyl butyl adipate can be achieved through several methods:

  • Conventional Esterification: Utilizing adipic acid, benzyl alcohol, and butanol with sulfuric acid as a catalyst under reflux conditions.
  • Microwave-Assisted Synthesis: This method employs microwave radiation to enhance the reaction rate and yield while reducing processing time significantly.
  • Enzymatic Methods: Utilizing lipases as catalysts for a more environmentally friendly approach to synthesizing esters.

Each method has its advantages regarding efficiency, yield, and environmental impact.

Benzyl butyl adipate is primarily used in:

  • Plasticizers: Enhancing flexibility and durability in plastics.
  • Cosmetics: Serving as an emollient in creams and lotions.
  • Coatings: Improving the performance characteristics of paints and varnishes.
  • Adhesives: Enhancing adhesion properties in various formulations.

Its versatility makes it valuable across multiple industries.

Benzyl butyl adipate shares similarities with several other ester compounds. Here are some notable comparisons:

Compound NameChemical StructurePrimary UseUnique Features
Di-n-butyl adipateC14H26O4PlasticizerReadily biodegradable; low toxicity .
Diethyl phthalateC12H14O4PlasticizerMore effective in high-temperature applications .
Benzyl acetateC9H10OSolvent; FragranceVolatile; used primarily in perfumes .
Dibutyl sebacateC18H34O4PlasticizerHigher molecular weight; better thermal stability .

Benzyl butyl adipate's unique combination of aromatic and aliphatic components distinguishes it from these similar compounds, offering specific advantages in flexibility and compatibility with various materials.

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Exact Mass

292.16745924 g/mol

Monoisotopic Mass

292.16745924 g/mol

Heavy Atom Count

21

Dates

Modify: 2024-08-10

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